molecular formula C11H18O B13808795 (2E)-5-(2,2-dimethylcyclopropyl)-3-methyl-pentenal CAS No. 877-60-1

(2E)-5-(2,2-dimethylcyclopropyl)-3-methyl-pentenal

Cat. No.: B13808795
CAS No.: 877-60-1
M. Wt: 166.26 g/mol
InChI Key: XDJUSHOTGROPMD-RMKNXTFCSA-N
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Description

5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal is an organic compound characterized by a cyclopropyl ring attached to a pentenal chain. This compound is notable for its unique structural features, which include a highly strained cyclopropyl ring and an unsaturated aldehyde group. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal typically involves the formation of the cyclopropyl ring followed by the introduction of the pentenal chain. One common method involves the reaction of 2,2-dimethylcyclopropylcarboxaldehyde with a suitable alkene under conditions that promote cyclopropanation. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. For example, the use of transition metal catalysts in the cyclopropanation step can enhance yield and selectivity. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal involves its interaction with specific molecular targets. The cyclopropyl ring’s strain energy can facilitate reactions with nucleophiles, leading to ring-opening and subsequent formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal is unique due to its combination of a cyclopropyl ring and an unsaturated aldehyde group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

877-60-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(E)-5-(2,2-dimethylcyclopropyl)-3-methylpent-2-enal

InChI

InChI=1S/C11H18O/c1-9(6-7-12)4-5-10-8-11(10,2)3/h6-7,10H,4-5,8H2,1-3H3/b9-6+

InChI Key

XDJUSHOTGROPMD-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C\C=O)/CCC1CC1(C)C

Canonical SMILES

CC(=CC=O)CCC1CC1(C)C

density

0.874-0.878

physical_description

Colourless to slightly yellow liquid;  Fruity aroma

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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